molecular formula C23H17N3O3 B3833726 N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide

N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide

Cat. No. B3833726
M. Wt: 383.4 g/mol
InChI Key: FOMNFCASZRXNQF-BUVRLJJBSA-N
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Description

N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide, commonly known as ANPAH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ANPAH is a hydrazide derivative that has been synthesized and studied for its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of ANPAH is not fully understood. However, it is believed that ANPAH interacts with biological systems through the formation of hydrogen bonds and other non-covalent interactions. This interaction allows ANPAH to bind to specific biological molecules and exhibit its fluorescence properties.
Biochemical and Physiological Effects:
ANPAH has been shown to exhibit low toxicity and minimal effects on biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of ANPAH.

Advantages and Limitations for Lab Experiments

One of the main advantages of ANPAH is its potential use as a fluorescent probe for biological imaging. ANPAH is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of ANPAH is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of ANPAH. One area of interest is in the development of new fluorescent probes for biological imaging. ANPAH has shown promise in this area and further studies could lead to the development of new imaging techniques. Another area of interest is in the development of new drug delivery systems. ANPAH has been studied for its potential use in this area and further studies could lead to the development of more effective drug delivery systems. Finally, further studies are needed to fully understand the biochemical and physiological effects of ANPAH.

Scientific Research Applications

ANPAH has been studied for its potential applications in scientific research. One of the main areas of interest is in the development of fluorescent probes for biological imaging. ANPAH has been shown to exhibit fluorescence properties, making it a promising candidate for use in imaging applications. In addition, ANPAH has also been studied for its potential use in drug delivery systems and as a chemical sensor for detecting biological molecules.

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-23(13-16-9-11-19(12-10-16)26(28)29)25-24-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15H,13H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNFCASZRXNQF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide
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N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide
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N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide
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N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide
Reactant of Route 6
N'-(9-anthrylmethylene)-2-(4-nitrophenyl)acetohydrazide

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